N-Boc-2-(1-Iminoethyl)hydrazine: A Technical Guide for Researchers
N-Boc-2-(1-Iminoethyl)hydrazine: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-2-(1-iminoethyl)hydrazine, also known as tert-butyl 2-(1-iminoethyl)hydrazine-1-carboxylate, is a versatile bifunctional reagent with significant potential in synthetic organic chemistry and drug discovery. Its structure incorporates a Boc-protected hydrazine moiety and a reactive iminoethyl group, making it a valuable building block for the synthesis of a variety of nitrogen-containing heterocycles, particularly pyrazoles. The Boc protecting group enhances its stability and allows for controlled reactions, making it a useful tool in multi-step syntheses. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its primary application in the synthesis of pyrazole derivatives. While specific experimental data for this compound is not widely available in the public domain, this guide furnishes representative experimental protocols based on well-established chemical principles for its synthesis and subsequent reactions.
Chemical Properties and Data Presentation
N-Boc-2-(1-iminoethyl)hydrazine is a protected hydrazine derivative. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the hydrazine nitrogen, preventing unwanted side reactions and allowing for selective transformations at the iminoethyl group.
Table 1: Physicochemical Properties of N-Boc-2-(1-Iminoethyl)hydrazine [1]
| Property | Value |
| CAS Number | 851535-08-5 |
| Molecular Formula | C₇H₁₅N₃O₂ |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | tert-butyl 2-(1-iminoethyl)hydrazine-1-carboxylate |
| Synonyms | N-Boc-acetimidohydrazide, tert-butyl N-(1-aminoethylideneamino)carbamate |
| Appearance | Predicted: White to off-white solid or oil |
| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, and other common organic solvents |
Table 2: Predicted Spectroscopic Data for N-Boc-2-(1-Iminoethyl)hydrazine
| Spectroscopy | Predicted Chemical Shifts / Peaks |
| ¹H NMR | Singlet around 1.5 ppm (9H, Boc group); Singlet around 2.0 ppm (3H, methyl group); Broad singlet for NH protons. |
| ¹³C NMR | Signal around 28 ppm (3C, Boc methyls); Signal around 80 ppm (Boc quaternary carbon); Signal around 155 ppm (carbonyl carbon); Signal for imine carbon. |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 174.12 |
| IR Spectroscopy | N-H stretching around 3300-3400 cm⁻¹; C=O stretching around 1700 cm⁻¹; C=N stretching around 1650 cm⁻¹. |
Note: The spectroscopic data presented in Table 2 is predicted based on the chemical structure and data from similar compounds. Actual experimental data may vary.
Synthesis and Experimental Protocols
Synthesis of the Precursor: tert-Butyl Carbazate
A common method for the preparation of tert-butyl carbazate involves the reaction of di-tert-butyl dicarbonate with hydrazine hydrate.[2][3]
Experimental Protocol: Synthesis of tert-Butyl Carbazate
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Materials: Hydrazine hydrate, Di-tert-butyl dicarbonate (Boc anhydride), Isopropanol, Dichloromethane, Anhydrous magnesium sulfate.
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Procedure:
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Dissolve hydrazine hydrate (1.0 eq) in isopropanol and cool the solution to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in isopropanol to the cooled hydrazine solution with stirring.
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Allow the reaction mixture to stir at 0 °C for 2 hours.
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Remove the isopropanol under reduced pressure.
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Dissolve the residue in dichloromethane and dry the solution over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield tert-butyl carbazate as a white solid.
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Plausible Synthesis of N-Boc-2-(1-Iminoethyl)hydrazine
The synthesis of N-Boc-2-(1-iminoethyl)hydrazine can be envisioned through the reaction of tert-butyl carbazate with ethyl acetimidate hydrochloride.
Experimental Protocol: Synthesis of N-Boc-2-(1-Iminoethyl)hydrazine
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Materials: tert-Butyl carbazate, Ethyl acetimidate hydrochloride, Triethylamine, Dichloromethane, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
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Procedure:
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Suspend ethyl acetimidate hydrochloride (1.0 eq) in dry dichloromethane.
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Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 30 minutes.
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Add a solution of tert-butyl carbazate (1.0 eq) in dichloromethane to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by thin-layer chromatography.
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Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to yield N-Boc-2-(1-iminoethyl)hydrazine.
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Application in Heterocyclic Synthesis: Pyrazoles
A primary application of N-Boc-2-(1-iminoethyl)hydrazine is in the synthesis of pyrazole derivatives through condensation with 1,3-dicarbonyl compounds. This reaction provides a straightforward route to functionalized pyrazoles, which are important scaffolds in medicinal chemistry.[4][5]
Experimental Protocol: Synthesis of a 3,5-Dimethyl-1H-pyrazole Derivative
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Materials: N-Boc-2-(1-iminoethyl)hydrazine, Acetylacetone (a 1,3-dicarbonyl compound), Ethanol, Hydrochloric acid (for Boc deprotection).
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Procedure:
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Dissolve N-Boc-2-(1-iminoethyl)hydrazine (1.0 eq) and acetylacetone (1.1 eq) in ethanol.
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Heat the reaction mixture to reflux and monitor by TLC.
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After the initial condensation, cool the reaction mixture and add a solution of hydrochloric acid in ethanol to effect the deprotection of the Boc group and promote cyclization.
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Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain the desired 3,5-dimethyl-1H-pyrazole derivative.
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Mandatory Visualizations
Synthetic Pathway of N-Boc-2-(1-Iminoethyl)hydrazine
Caption: Plausible synthetic route to N-Boc-2-(1-iminoethyl)hydrazine.
Application in Pyrazole Synthesis
Caption: Reaction of N-Boc-2-(1-iminoethyl)hydrazine with acetylacetone.
General Workflow for Biological Screening of Novel Hydrazone Compounds
Caption: General workflow for assessing the biological activity of novel hydrazones.
Biological and Pharmaceutical Context
Hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[6][7][8][9] The structural motif of N-Boc-2-(1-iminoethyl)hydrazine makes it a precursor to pyrazoles, which are core structures in numerous approved drugs. The development of novel pyrazole derivatives from this reagent could lead to the discovery of new therapeutic agents. The general workflow for screening such new chemical entities involves a series of in vitro and in vivo assays to identify promising lead compounds for further development.
Conclusion
N-Boc-2-(1-iminoethyl)hydrazine is a promising, albeit not extensively documented, reagent for organic synthesis. Its utility is primarily projected in the construction of pyrazole-based heterocyclic systems, which are of significant interest in medicinal chemistry. This technical guide provides a foundational understanding of its properties and plausible synthetic applications. Further research is warranted to fully elucidate its reactivity profile and to explore its potential in the discovery of novel bioactive molecules. The provided representative protocols and workflows offer a starting point for researchers and drug development professionals interested in utilizing this and similar building blocks in their synthetic endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101823986A - Preparation method for tert-butyl carbazate - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
